![molecular formula C11H12N4O4S B14618281 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine CAS No. 59761-13-6](/img/structure/B14618281.png)
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine is a complex organic compound characterized by the presence of a nitro group, a sulfanyl group, and an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine typically involves multi-step organic reactions. One common method includes the nitration of an aromatic precursor followed by the introduction of the sulfanyl group and subsequent cyclization to form the imidazolidine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine: Similar structure but with a different position of the nitro group.
1-Methyl-2-{nitro[(2-nitrophenyl)sulfanyl]methylidene}imidazolidine: Another positional isomer with the nitro group in the ortho position.
Uniqueness
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine is unique due to the specific positioning of the nitro and sulfanyl groups, which can influence its reactivity and biological activity. The presence of the imidazolidine ring also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
59761-13-6 |
|---|---|
Fórmula molecular |
C11H12N4O4S |
Peso molecular |
296.30 g/mol |
Nombre IUPAC |
1-methyl-2-[nitro-(3-nitrophenyl)sulfanylmethylidene]imidazolidine |
InChI |
InChI=1S/C11H12N4O4S/c1-13-6-5-12-10(13)11(15(18)19)20-9-4-2-3-8(7-9)14(16)17/h2-4,7,12H,5-6H2,1H3 |
Clave InChI |
DFJPTWMSQCKAKC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNC1=C([N+](=O)[O-])SC2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


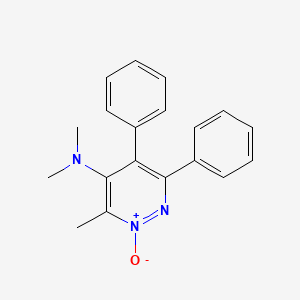


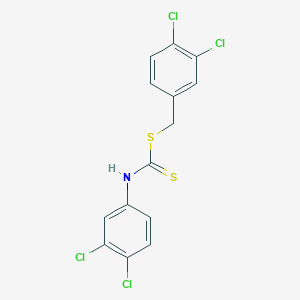
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
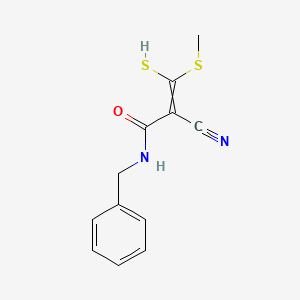
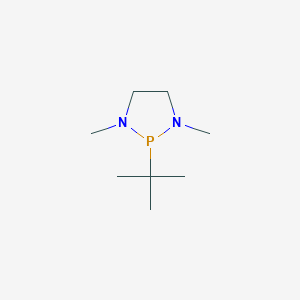
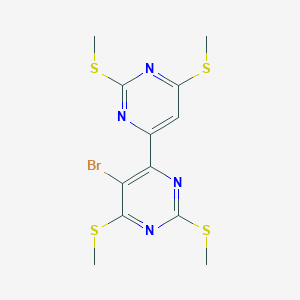
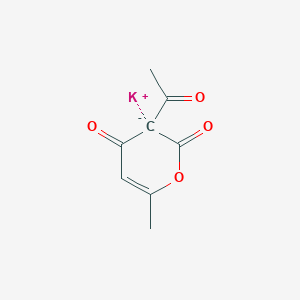
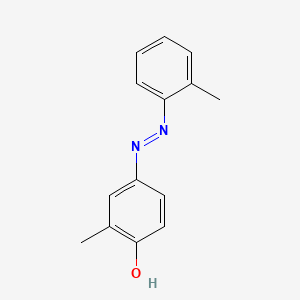
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
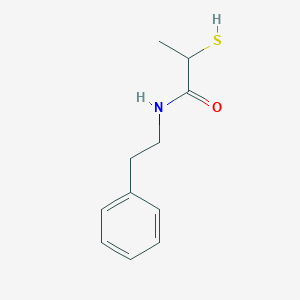
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
